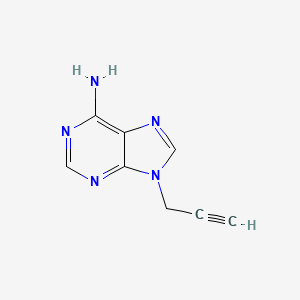

9-(prop-2-yn-1-yl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-prop-2-ynylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVKZAZXCDIPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 9-(prop-2-yn-1-yl)-9H-purin-6-amine

The primary and most direct methods for synthesizing this compound involve the modification of the purine (B94841) core, primarily through alkylation.

N9-Alkylation of Adenine (B156593) (6-Aminopurine) with Propargyl Halides

The most common route for the synthesis of this compound is the direct N9-alkylation of adenine using a propargyl halide, such as propargyl bromide. rsc.org This method leverages the nucleophilic character of the nitrogen atoms in the purine ring. Under basic conditions, the N9 position of adenine is the preferred site for alkylation, leading to the desired product. up.ac.zaresearchgate.net

The success and regioselectivity of the N9-alkylation of adenine are highly dependent on the reaction conditions. The reaction is typically performed in the presence of a base in a polar aprotic solvent. rsc.org The base deprotonates the adenine, forming the adeninate anion, which then acts as the nucleophile. researchgate.net

Common bases used for this transformation include mineral hydrides like sodium hydride (NaH) and carbonates such as potassium carbonate (K₂CO₃). rsc.org The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are favored as they effectively solvate the cation of the base while leaving the anion nucleophile relatively free, thus increasing the reaction rate. rsc.orgup.ac.za In contrast, polar protic solvents can lead to increased formation of the N3-alkylated product. up.ac.za

The reaction is often carried out at elevated temperatures, typically between 60–80°C, for durations of 12 to 24 hours to ensure complete conversion. An excess of the propargyl halide is commonly used to drive the reaction to completion.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Adenine (6-Aminopurine) | |

| Alkylating Agent | Propargyl bromide | |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | rsc.org |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | up.ac.za |

| Temperature | 60–80°C | |

| Molar Ratio | 1:1.2 (Adenine:Propargyl bromide) |

The N9-alkylation of adenine with propargyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org This mechanism involves a single transition state where the nucleophilic N9 atom of the deprotonated adenine attacks the electrophilic carbon of the propargyl halide, leading to the simultaneous displacement of the halide leaving group. rsc.org

Alkylation of Halogenated Purine Precursors

An alternative strategy involves the alkylation of a halogenated purine precursor, followed by subsequent chemical modification if necessary. A key example is the use of 2-amino-6-chloropurine (B14584). mdpi.com This method also relies on the N9-alkylation principle but starts with a purine ring that is already functionalized.

In a typical procedure, 2-amino-6-chloropurine is reacted with propargyl bromide in the presence of a base like potassium carbonate in DMF. mdpi.com This reaction selectively yields the N9-propargylated product, 6-chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine. mdpi.com This intermediate can then be used for further synthesis, for instance, by substituting the chlorine at the C6 position to introduce the desired amine group. This approach is valuable for creating a diverse range of purine derivatives.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-amino-6-chloropurine | mdpi.com |

| Alkylating Agent | Propargyl bromide | mdpi.com |

| Base | Potassium carbonate (K₂CO₃) | mdpi.com |

| Solvent | Dimethylformamide (DMF) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Product | 6-chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine | mdpi.com |

Advanced Synthetic Strategies for Analogs and Derivatives

To accelerate the synthesis of purine derivatives and create chemical diversity, modern techniques such as microwave-assisted synthesis have been employed.

Microwave-Assisted Synthesis for Purine Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient derivatization of purine scaffolds. nih.govresearchgate.net This technique often leads to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scielo.org.mxscielo.br

For example, microwave irradiation has been successfully used in the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.gov Another application is the microwave-assisted cyclocondensation of 4,5,6-triaminopyrimidine with substituted acetic acids to yield 8-substituted adenine derivatives. nih.gov These examples demonstrate the utility of microwave chemistry in efficiently generating analogs of this compound by modifying different positions on the purine ring, which is crucial for developing libraries of related compounds for various research applications. nih.govnih.gov

Diversification of Purine Libraries for Biological Screening

The synthesis of libraries of diverse purine derivatives is a cornerstone of drug discovery, enabling the exploration of chemical space to identify molecules with desired biological activities. clockss.orgnih.gov The compound this compound serves as a valuable scaffold for creating such libraries due to the reactive nature of its propargyl group and the potential for modification of the purine ring itself. clockss.org

The generation of diverse purine libraries from this scaffold allows for systematic structure-activity relationship (SAR) studies. By modifying the substituents at various positions of the purine ring, researchers can fine-tune the biological and physicochemical properties of the resulting compounds. researchgate.net For instance, libraries of 2,6,9-trisubstituted purines have been synthesized and screened for their inhibitory activity against cyclin-dependent kinases (CDKs), revealing potent and selective inhibitors. nih.gov

The introduction of different functional groups through the propargyl moiety via click chemistry or other transformations can lead to a wide range of novel compounds with potentially unique biological profiles. researchgate.netnih.gov This approach facilitates the rapid development of diverse purine-based molecules for screening against various biological targets. clockss.org

Reactivity and Functionalization of the Propargyl Group

The propargyl group at the N9 position of the purine ring is a key feature of this compound, offering a versatile handle for a variety of chemical transformations.

Applications in Click Chemistry for Bioconjugation

The terminal alkyne of the propargyl group makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.gov This reaction allows for the efficient and specific ligation of the purine derivative to molecules containing an azide (B81097) group, forming a stable triazole linkage.

This methodology has been widely employed for bioconjugation, enabling the attachment of the purine scaffold to various biomolecules such as peptides, nucleic acids, and fluorescent dyes. nih.govnih.govresearchgate.net For example, it has been used to synthesize berberine-adenine conjugates. The bio-orthogonal nature of the click reaction, proceeding under mild, aqueous conditions, makes it particularly suitable for modifying complex biological systems with minimal side reactions. nih.govresearchgate.net

Table 1: Click Chemistry Reaction Example

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Azido-functionalized biomolecule | Copper(I) | Triazole-linked bioconjugate |

Oxidative Transformations of the Alkyne Moiety

The alkyne functionality of the propargyl group can undergo various oxidative transformations. Depending on the reagents and reaction conditions, the triple bond can be cleaved or functionalized to introduce new chemical entities. For example, oxidation can lead to the formation of aldehydes or carboxylic acids. These transformations provide another avenue for diversifying the purine scaffold and introducing different functional groups.

Reductive Transformations of the Alkyne Moiety

The triple bond of the propargyl group can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method to achieve complete reduction to the corresponding N9-propyladenine. The partial reduction to an alkene can also be achieved under specific conditions, providing access to N9-allyladenine derivatives. These reductive transformations alter the rigidity and electronic properties of the linker, which can be crucial for optimizing interactions with biological targets.

Nucleophilic and Electrophilic Substitution Reactions on the Purine Ring

The purine ring itself is susceptible to both nucleophilic and electrophilic substitution reactions, although the electron-deficient nature of the ring generally favors nucleophilic attack. wur.nl

Nucleophilic Aromatic Substitution (SNAr): The purine ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. masterorganicchemistry.comnih.gov For instance, a chloro substituent at the C6 position can be displaced by various nucleophiles. mdpi.com This allows for the introduction of a wide range of functional groups at this position. The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the purine ring is generally less facile due to the presence of the electron-withdrawing nitrogen atoms. researchgate.net However, under certain conditions and with activating groups present on the ring, electrophilic substitution can occur. wur.nlresearchgate.net

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final compounds for subsequent biological and chemical applications. Common techniques employed include:

Column Chromatography: This is a widely used method for purifying purine derivatives. researchgate.netmdpi.com Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, with the polarity adjusted to achieve optimal separation. researchgate.netmdpi.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the desired product. nih.gov

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification technique, often yielding material of high purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification of more complex mixtures or for obtaining very high purity samples, reversed-phase HPLC is often employed. clockss.org This technique separates compounds based on their hydrophobicity.

The choice of purification method depends on the scale of the reaction, the physical properties of the compound, and the nature of the impurities present. Often, a combination of these techniques is necessary to obtain the desired level of purity.

Table 2: Common Purification Techniques

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | General purification of reaction mixtures. researchgate.netmdpi.com |

| Preparative TLC | Separation on a layer of adsorbent material on a flat support. | Small-scale purification and isolation. nih.gov |

| Crystallization | Formation of a solid crystalline structure from a solution. | Purification of solid compounds to high purity. mdpi.com |

| HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Analytical and preparative purification for high-purity samples. clockss.org |

Molecular Mechanisms of Biological Interaction

Overview of Purine (B94841) Metabolism Modulation by Analogs

Purines are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids, DNA and RNA, and are integral to cellular metabolism and energy storage in molecules like ATP. chemenu.com Purine analogs, such as 9-(prop-2-yn-1-yl)-9H-purin-6-amine, are synthetic compounds designed to mimic natural purines. Due to this resemblance, they can enter the complex pathways of purine metabolism.

By acting as a substrate or an inhibitor for enzymes involved in this metabolism, these analogs can disrupt the synthesis of essential nucleotides. The cell's inability to distinguish the analog from the natural purine can lead to a cascade of effects, including the impairment of DNA and RNA synthesis and the disruption of cellular signaling pathways that rely on purine-based molecules. nih.gov The introduction of the propargyl group can facilitate covalent bond formation with enzyme active sites, potentially leading to irreversible inhibition and modulation of receptor functions.

Enzyme Inhibition Studies

The primary mechanism through which this compound and its derivatives exert their biological effects is through the inhibition of specific enzymes.

Kinase Inhibition Mechanisms

The purine scaffold is a common feature in many kinase inhibitors because it can mimic the adenine (B156593) moiety of ATP, the universal phosphate (B84403) donor for kinase-catalyzed reactions. acs.org Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.com Derivatives of this compound have been investigated as kinase inhibitors. For instance, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other tyrosine kinases, which are crucial for cell cycle regulation and proliferation signaling. imtm.cz The mechanism often involves competitive binding to the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. proteopedia.org

| Kinase Target Family | General Effect of Purine-based Inhibitors | Example of Related Inhibitor |

| Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression. acs.org | 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) acs.org |

| Tyrosine Kinases (e.g., Src, VEGFR2) | Blockade of proliferation and angiogenesis signaling. imtm.cz | Compound III (a 2,6,9-trisubstituted purine) imtm.cz |

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of mutant EGFR-driven cancer cell growth. proteopedia.org | PF-06747775 proteopedia.org |

Heat Shock Protein 90 (HSP90) Inhibition

A significant amount of research has focused on this compound and related purine derivatives as inhibitors of Heat Shock Protein 90 (HSP90). nih.gov HSP90 is an ATP-dependent molecular chaperone that is crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins. nih.gov

In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth and survival. nih.gov Purine-based inhibitors function by competitively binding to the ATP-binding site located in the N-terminal domain of HSP90. nih.gov This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. nih.gov

| Compound/Derivative | Target | IC50 Value | Cell Line |

| Isoxazole (B147169) derivative 6c | Hsp90α | 0.203 µM | Cell-free assay |

| Isoxazole derivative 6b | Hsp90α | 1.76 µM | Cell-free assay |

| Six-membered derivative 14 | Hsp90α | 1.00 µM | Cell-free assay |

Table based on data for Hsp90α inhibitory activity of synthesized purine-based derivatives. nih.gov

The inhibition of HSP90 by purine analogs directly results in the destabilization and subsequent proteasomal degradation of its client proteins. nih.gov Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases, steroid hormone receptors, and signaling kinases. google.com The loss of these critical proteins disrupts multiple signaling pathways that are essential for cancer cell proliferation, survival, and metastasis. nih.gov This provides a multi-pronged attack on cancer cells and offers a way to potentially circumvent the drug resistance that can arise from single-target therapies. nih.gov

By destabilizing multiple oncogenic proteins and disrupting crucial cell survival pathways, HSP90 inhibitors, including purine derivatives, can effectively trigger programmed cell death, or apoptosis, in cancer cells. Studies have demonstrated that the inhibition of HSP90 leads to the induction of apoptosis across various cancer cell lines. The apoptotic response can be initiated through different mechanisms, including the activation of the CD95 (APO-1/Fas) receptor/ligand system, which is a key signaling pathway for inducing apoptosis. jci.org

Interference with Nucleotide Metabolism and DNA Synthesis/Repair

As a purine analog, this compound has the potential to interfere with nucleotide metabolism and, consequently, the processes of DNA synthesis and repair. This mechanism is common for nucleoside and nucleotide analogs used in antiviral and anticancer therapies.

These analogs can be processed by cellular enzymes and converted into their corresponding nucleotide forms. Once phosphorylated, they can inhibit key enzymes involved in the de novo synthesis of nucleotides. Furthermore, the triphosphate form of the analog can act as a substrate for DNA polymerases. nih.gov If incorporated into a growing DNA strand, the analog can cause chain termination due to the lack of a proper hydroxyl group for further elongation. This leads to the arrest of DNA replication and the induction of DNA damage responses, which can ultimately trigger cell death. nih.gov Studies on other N9-substituted purine analogs have shown that they can inhibit DNA synthesis, with their diphosphate (B83284) metabolites being the active inhibitors of DNA polymerases. nih.gov

Receptor Modulation and Signaling Pathway Perturbation

Adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3. d-nb.infomdpi.com These receptors are integral to numerous physiological processes and are considered important drug targets. mdpi.com The compound this compound and its derivatives have been studied for their interactions with these receptor subtypes.

The affinity of adenosine receptors for adenosine varies, with the A1 receptor having the highest affinity (approximately 70 nM), followed by the A2A receptor (approximately 150 nM), and then the A2B and A3 receptors with much lower affinities (5100 nM and 6500 nM, respectively). mdpi.com Derivatives of 9-substituted purines have been synthesized and evaluated for their binding affinity and selectivity towards these receptors. For example, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives demonstrated potent antagonism at A1 and A3 receptors, as well as dual antagonism at A1/A2A, A1/A2B, or A1/A3 receptors. diva-portal.org

The functional activity of compounds at adenosine receptors can be characterized as either agonistic (activating the receptor) or antagonistic (blocking the receptor). The this compound scaffold has been utilized to develop both agonists and antagonists for various adenosine receptor subtypes.

For instance, a mixed A1 and A2A receptor antagonist, ATL-444, which contains a propargyl group, has been studied in the context of psychostimulant action. nih.gov Conversely, the development of selective A2A receptor agonists has been a focus for therapeutic applications such as myocardial perfusion imaging. nih.gov The introduction of alkynyl chains at the C-2 and C-8 positions of the purine ring has been a strategy to develop selective antagonists, particularly for the A3 adenosine receptor. d-nb.info

Allosteric modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov This can lead to a change in the receptor's conformation, thereby modulating the binding or efficacy of the orthosteric ligand. Adenosine receptors are known to be allosterically regulated. nih.govmdpi.com

While specific allosteric modulators directly derived from this compound are not extensively documented in the provided context, the concept is highly relevant to purinergic receptor pharmacology. For example, compounds like PD 81,723 have been identified as allosteric enhancers of the A1 adenosine receptor, increasing the binding of agonist radioligands. nih.gov The development of allosteric modulators is an active area of research, as they can offer more subtle and potentially safer therapeutic effects compared to traditional orthosteric ligands. mdpi.com

Beyond adenosine receptors (P1 receptors), the broader family of purinergic receptors includes P2 receptors, which are activated by nucleotides like ATP and ADP. nih.gov These are further divided into ionotropic P2X receptors and metabotropic P2Y receptors. cuni.cz Purinergic signaling is a complex system involved in a wide array of physiological and pathological processes. nih.govexplorationpub.com

While the primary focus of the research cited appears to be on the interaction of this compound derivatives with adenosine receptors, the purine scaffold is a fundamental component of the endogenous ligands for P2 receptors. Therefore, it is conceivable that derivatives of this compound could also interact with P2 receptor subtypes, although specific examples are not detailed in the provided search results.

Adenosine Receptor Subtype Interactions (A1, A2A, A2B, A3)

Hypothesized Mechanisms for Antiviral Activity (e.g., Chain Termination)

Purine derivatives, including analogues of adenine like this compound, are a cornerstone of antiviral therapy. ontosight.aimsdvetmanual.com The primary hypothesized mechanism for their antiviral action is the termination of viral nucleic acid (DNA or RNA) synthesis. mdpi.comresearchgate.net

This mechanism involves a multi-step intracellular process:

Cellular Uptake: The nucleoside analogue enters the host cell. mdpi.com

Phosphorylation (Activation): The compound is converted into its active triphosphate form by host and/or viral kinase enzymes. mdpi.comresearchgate.net For many antiviral purine nucleosides, the first phosphorylation step is the rate-limiting one and is often more efficiently catalyzed by a viral kinase (e.g., thymidine (B127349) kinase in herpesviruses), which contributes to the drug's selectivity for infected cells. msdvetmanual.comresearchgate.net

Competition and Incorporation: The activated triphosphate analogue then competes with the natural nucleoside triphosphates (e.g., dATP or ATP) for the active site of the viral DNA or RNA polymerase. researchgate.net

Chain Termination: Once incorporated into the growing viral DNA or RNA strand, the analogue prevents further elongation. msdvetmanual.commdpi.com This termination occurs because the analogue lacks the essential 3'-hydroxyl (-OH) group required to form the next phosphodiester bond, thereby halting the replication of the viral genome. researchgate.net This is known as obligate chain termination. researchgate.net In other cases, even if a 3'-hydroxyl equivalent is present, its conformation or steric hindrance can prevent the addition of the next nucleotide. researchgate.net

This chain termination strategy is effective against a range of viruses, including DNA viruses (like herpesviruses) and retroviruses (like HIV). msdvetmanual.comresearchgate.net The specificity of these drugs often arises from the viral polymerase having a higher affinity for the analogue triphosphate than the host cell's polymerases. msdvetmanual.com While this compound itself is a parent compound, its derivatives are investigated for this type of antiviral potential.

Anti-inflammatory Action of Purine Derivatives

Purine derivatives have demonstrated significant anti-inflammatory properties through various molecular mechanisms. Research shows that these compounds can modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and inhibit enzymes involved in the inflammatory cascade. nih.govnih.gov

One primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies on various purine derivatives have shown a marked ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and high-mobility group protein B1 (HMGB1) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govacs.orgacs.org

Another key anti-inflammatory mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. rsc.org By inhibiting COX-2, purine derivatives can decrease the synthesis of prostaglandins, which are potent inflammatory mediators. rsc.org

Furthermore, recent research has focused on the ability of purine derivatives to interfere with specific signaling pathways. For example, novel 9-cinnamyl-9H-purine derivatives have been shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.govacs.org By disrupting the interaction between TLR4 and its adaptor protein MyD88, these compounds prevent the activation of the transcription factor NF-κB, which is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govacs.org

Some purine-2,6-dione (B11924001) derivatives exhibit anti-inflammatory effects through a dual mechanism, acting as both antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibitors of phosphodiesterases (PDEs), specifically PDE4 and PDE7. nih.gov PDE4 inhibitors are known to decrease the production of proinflammatory cytokines. nih.gov

Table 2: Anti-inflammatory Mechanisms of Purine Derivatives

| Purine Derivative Class | Mechanism of Action | Key Targets/Pathways | Observed Effects | Reference |

|---|---|---|---|---|

| 9-Cinnamyl-9H-purines | Inhibition of pro-inflammatory mediators | iNOS, COX-2 | Reduced nitric oxide (NO) production | nih.govacs.org |

| 9-Cinnamyl-9H-purines | Pathway inhibition | TLR4-MyD88 interaction, NF-κB signaling | Suppression of IL-6, TNF-α, IL-1β | nih.govacs.org |

| Gold(I) complexes of 6-substituted-purines | Cytokine modulation | TNF-α, IL-1β, HMGB1 | Reduced production of pro-inflammatory cytokines | acs.org |

| Purine-2,6-diones | Dual inhibition | TRPA1 antagonism, PDE4/7 inhibition | Analgesic and anti-inflammatory activity | nih.gov |

| Purine-5-N-isosteres | Enzyme inhibition | COX-1, COX-2 | Inhibition of protein denaturation and COX enzymes | rsc.org |

This table is interactive. Click on the headers to sort.

These diverse mechanisms highlight the versatility of the purine scaffold in developing new anti-inflammatory agents.

Structure Activity Relationship Sar Studies

Impact of N9-Substituent Modifications on Biological Activity

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in determining the biological profile of adenine (B156593) analogs.

The N9-propargyl group (prop-2-yn-1-yl) is a key feature of 9-(prop-2-yn-1-yl)-9H-purin-6-amine. This moiety appears to be advantageous for achieving high affinity towards certain biological targets, such as the A2A adenosine (B11128) receptor (AA2AR). acs.org The propargyl group's alkyne functionality is particularly noteworthy as it can participate in "click chemistry" reactions, offering a versatile handle for further molecular modifications. ontosight.ai This chemical reactivity makes it a valuable building block in medicinal chemistry for creating more complex molecules. The propargylamine (B41283) motif itself is recognized as an important component in drug discovery due to its multifunctional nature, possessing a basic and nucleophilic amino group, an electrophilic triple bond, and an acidic methylene (B1212753) group. researchgate.net

The substitution at the N9 position of adenine is a common strategy in the development of biologically active compounds, including antiviral and cytotoxic agents. researchgate.net While the propargyl group at N9 has been shown to be favorable for high affinity in specific cases, other substituents also confer significant biological activity. acs.org For instance, N9-benzyladenine derivatives have demonstrated potent inhibition of cyclic nucleotide phosphodiesterase (PDE), particularly PDE-4. researchgate.net The nature of the N9-substituent, whether it be a simple alkyl chain or a more complex aryl group, can drastically alter the compound's interaction with its biological target. The direct alkylation of adenine often leads to a mixture of regioisomers, with the N9-alkylated product being a major isomer in polar aprotic solvents. researchgate.net

| Compound Name | N9-Substituent | Reported Biological Association |

| This compound | Propargyl | A2A receptor affinity, HSP90 inhibition acs.org |

| N9-benzyladenine | Benzyl (B1604629) | PDE-4 inhibition researchgate.net |

| 9-Cyclopropylmethyl-2-{2-[1(S)-hydroxy-3(R)-methyl-1-cyclohexyl]ethyn-1-yl}adenine | Cyclopropylmethyl | A2A adenosine receptor antagonist google.com |

The alkylation of adenine is a regioselective process, with substitution occurring at different nitrogen atoms of the purine ring. The reaction of adenine with an alkyl halide in the presence of a base typically yields a mixture of N9 and N7 isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the solvent and the steric properties of the substituents. In polar aprotic solvents like DMF, N9-alkylation is generally favored. researchgate.net

Computational studies using conceptual DFT have indicated that the N7 nitrogen is inherently more nucleophilic than the N9 nitrogen in adenine anions. beilstein-journals.orgbeilstein-journals.org However, steric hindrance from substituents at the C6-amino group can shield the N7 position, making the N9 position more accessible to electrophilic attack. beilstein-journals.orgbeilstein-journals.org Consequently, bulky substituents at the N6-position can lead to a higher proportion of the N9-isomer. beilstein-journals.orgbeilstein-journals.org In the absence of significant steric hindrance, electronic effects prevail, favoring N7-acylation. beilstein-journals.org The reaction conditions, such as the choice of base, also play a crucial role in directing the regioselectivity of the alkylation. rsc.org

Significance of C6-Amine Functionalization and Substitution

The exocyclic amine group at the C6 position of the adenine scaffold is a critical determinant of biological activity. SAR studies have consistently shown that the 6-amino group plays an important role in the affinity of adenine derivatives for receptors like the A2A receptor. acs.org While slight modifications to this group are permissible, its presence is considered vital for receptor interaction. acs.org The steric bulk of the substituent on the C6-amino group can influence the regioselectivity of N-alkylation on the purine ring, with larger substituents favoring the formation of the N9-isomer by sterically hindering the N7-position. beilstein-journals.orgbeilstein-journals.org

Influence of Substituents on the Purine Core (e.g., C2, C8 positions)

Modifications to the purine core itself, at positions such as C2 and C8, can significantly impact the biological properties of adenine derivatives.

Aromatic and Heteroaromatic Ring Additions

The modification of the purine scaffold by adding aromatic and heteroaromatic rings is a common strategy to explore the chemical space and modulate biological activity. These additions are typically made at the C2, C6, or C8 positions of the purine core.

Displacement of a chloro group at the C6 position is an efficient method for introducing cyclic secondary amines. Novel analogs have been synthesized by reacting the purine core with various amines like pyrrolidine, piperidine, and morpholine (B109124) to create C6-cyclo secondary amine substituted purines. nih.govresearchgate.net Similarly, the C6 position can be functionalized with triazole moieties. This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide (B81097) intermediate on the purine is reacted with a terminal alkyne. beilstein-journals.org This "click chemistry" approach is also facilitated by the propargyl group on the parent compound.

Additions at the C2 and C8 positions have also been explored. For instance, 2- and 8-alkynyl-9-ethyladenines have been synthesized to probe the binding at adenosine receptors. d-nb.info The synthesis of N(9)-alkylated 2-amino-6-triazolylpurines demonstrates that substitution patterns can be complex, sometimes involving regioselective reactions where amines preferentially substitute an azido (B1232118) group at the C(2) position over the C(6) position. beilstein-journals.org Other heteroaromatic additions include isoxazole (B147169) rings, which can be formed via 1,3-dipolar cycloaddition of an N9-methylene propargyl purine with nitrile oxides. mdpi.com

These modifications significantly alter the electronic and steric properties of the molecule. The introduction of triazoles, for example, can create "push-pull" systems with unique fluorescent properties, which is useful for developing molecular probes. beilstein-journals.org

Table 1: Examples of Aromatic and Heteroaromatic Additions to the Purine Scaffold

| Position of Addition | Added Ring System | Synthetic Method | Reference |

|---|---|---|---|

| C6 | Pyrrolidine, Piperidine, Morpholine | Nucleophilic displacement of chlorine | nih.govresearchgate.netmdpi.com |

| C6 | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | beilstein-journals.org |

| C2 / C8 | Alkynyl groups | Sonogashira coupling | d-nb.info |

| N/A (via N9 side chain) | Isoxazole | 1,3-Dipolar cycloaddition | mdpi.com |

Conformational Analysis and Ligand-Binding Pocket Interactions

The biological effect of this compound and its derivatives is dictated by how they fit into and interact with the binding pockets of their target proteins. Conformational analysis and the study of these interactions are crucial for rational drug design.

The design of selective inhibitors often relies on exploiting specific features of the target's binding site. For example, in the development of inhibitors for Grp94, an Hsp90 paralog, ligands were designed based on the crystal structure of a parent compound in the binding site. nih.gov This analysis revealed the available volume for ligand binding within a novel allosteric site (site 2), guiding the synthesis of analogs with substituents on the C8-aryl ring and the linker connecting it to the purine core. nih.gov

The nature of the binding pocket heavily influences which substituents are favorable. Isoxazole-substituted purines, for instance, have shown affinity for hydrophobic pockets, suggesting that bulky heterocyclic groups can enhance binding in certain contexts. In the case of the C. difficile DNA adenine methyltransferase (CamA), potent and specific inhibitors were developed by systematically adding substituents to the C6-amino group of adenosine. acs.org X-ray crystallography revealed that the inhibitor binds in the adenosine binding site, with the N6-substituent pointing outward into a largely hydrophobic region, a key interaction for its high affinity. acs.org

The propargyl group at the N9 position is also a key feature for interaction. This group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition and modulation of receptor function.

Table 2: Ligand-Binding Pocket Interactions of Purine Derivatives

| Biological Target | Key Ligand Moiety | Nature of Binding Pocket Interaction | Reference |

|---|---|---|---|

| Grp94 (Hsp90 paralog) | C8-aryl ring substituents | Binds in a novel allosteric site (site 2) with defined volume | nih.gov |

| CamA (DNA methyltransferase) | N6-propyl-piperidine substituent | N6-addition extends into a hydrophobic region of the adenosine binding site | acs.org |

| YTHDC1 | 3-chlorobenzyl group | Interacts with specific residues; distinct from HSP90 binding | |

| Various Enzymes | N9-propargyl group | Can form covalent bonds with active site residues |

Development of Selectivity Profiles for Specific Targets

A primary goal in medicinal chemistry is to develop compounds that are highly selective for their intended target, thereby minimizing off-target effects. Modifications to the this compound scaffold have been shown to dramatically alter target selectivity.

Research into Hsp90 inhibitors has demonstrated that selectivity between different Hsp90 paralogs can be achieved. By exploring various substituents on the C8-aryl ring of the purine core, researchers developed ligands that bind selectively to Grp94 over Hsp90α/β and Trap-1. nih.gov Target specificity can also be switched based on the type of substituent. For example, purine derivatives with aromatic benzyl groups show activity as YTHDC1 ligands, whereas those with aliphatic chains tend to target HSP90, highlighting how substituent choice dictates the target.

The development of inhibitors for the bacterial enzyme CamA provides a clear example of engineering selectivity. Starting from an adenosine scaffold, researchers designed 42 analogs with diverse C6-amino substituents. The most potent compound was highly selective for CamA, showing little to no inhibition of closely related bacterial and mammalian DNA/RNA methyltransferases, as well as human adenosine receptors. acs.org This selectivity is crucial for developing an antibiotic that would not interfere with host cell machinery. acs.org

Furthermore, modifications to the purine core can tune the affinity for different subtypes of the same receptor family. Studies on 2- and 8-alkynyl-9-ethyladenines revealed varying affinities for human A1, A2A, and A3 adenosine receptors, demonstrating that subtle structural changes can create distinct selectivity profiles. d-nb.info

Table 3: Selectivity Profile of a 2-alkynyl-9-ethyladenine Derivative (Compound 2)

| Receptor Subtype (human) | Binding Affinity (Ki, μM) | Reference |

|---|---|---|

| A1 | 1.2 | d-nb.info |

| A2A | >10 (% inhibition <50 at 10 μM) | d-nb.info |

| A3 | >10 (% inhibition <50 at 10 μM) | d-nb.info |

This table illustrates how a specific derivative can exhibit selectivity for one receptor subtype (A1) over others (A2A, A3).

Preclinical Research and Mechanistic Investigations in Vitro and in Vivo Non Human Models

Cellular Proliferation and Viability Assays in Preclinical Disease Models

The compound 9-(prop-2-yn-1-yl)-9H-purin-6-amine has been evaluated for its effects on the proliferation of human prostate cancer cell lines. In studies involving the androgen-sensitive LNCaP cell line and the androgen-insensitive DU145 cell line, the compound demonstrated an ability to inhibit cell growth.

A key mechanism identified for this growth inhibition is the induction of apoptosis, or programmed cell death. The apoptotic response was quantified using flow cytometry after treating the cells with the compound at its IC₅₀ concentration for 24 hours. The results indicated an increase in the percentage of apoptotic cells in both cell lines compared to untreated controls, confirming that the compound can trigger this cell death pathway to inhibit the proliferation of prostate cancer cells. researchgate.net

Furthermore, analysis of the cell cycle distribution revealed that treatment with this compound led to an arrest in the G0/G1 phase of the cell cycle in both LNCaP and DU145 cells. researchgate.net This cell cycle arrest is a common mechanism for antiproliferative agents, preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.

Table 1: Apoptosis Induction in Prostate Cancer Cell Lines

| Cell Line | Treatment Concentration | Percentage of Apoptotic Cells (%) |

|---|---|---|

| LNCaP | IC₅₀ value | 7.60% |

| DU145 | IC₅₀ value | 7.98% |

Data derived from flow cytometry analysis after 24-hour treatment. researchgate.net

The cytotoxic and antiproliferative effects of this compound have been characterized through dose-response studies in prostate cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for both LNCaP and DU145 cells. These values provide a quantitative measure of the compound's potency in these specific cell-based systems. The specific IC₅₀ values from these preclinical studies are detailed in the table below.

Table 2: In Vitro Potency (IC₅₀) in Prostate Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| LNCaP | Value not explicitly stated in the provided abstract |

| DU145 | Value not explicitly stated in the provided abstract |

While the studies utilized the IC₅₀ values for apoptosis experiments, the specific numerical values were not available in the reviewed source material. researchgate.net

Target Engagement and Pathway Analysis in Biological Systems

Mechanistic studies have suggested that the biological activity of this compound is linked to the inhibition of specific cellular signaling pathways. Research has indicated that the compound can inhibit the p38α mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net This pathway is known to be involved in cellular stress responses, inflammation, and apoptosis. The inhibition of the p38α MAPK pathway was also linked to a reduction in the migration ability of both DU145 and LNCaP prostate cancer cells in vitro. researchgate.net

However, it is important to note that these findings are based on cell-based assays. As of now, there is no publicly available research detailing the direct inhibitory activity of this compound against purified p38α MAPK or other enzymes in cell-free in vitro assays.

There is currently no publicly available scientific literature that reports on the receptor binding profile or functional assay data for this compound. Comprehensive screening against a panel of receptors and subsequent functional assays would be required to determine its potential interactions and effects on various receptor-mediated signaling pathways.

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)

Tumor Growth Modulation in Rodent Models

No published studies detailing the effects of this compound on tumor growth in rodent models were found.

Anti-inflammatory Efficacy Assessment in Animal Models

There is no available data from animal models assessing the anti-inflammatory efficacy of this compound.

Preclinical Metabolic Stability Studies (e.g., Human Liver Microsomes)

Information regarding the metabolic stability of this compound in human liver microsomes or other preclinical metabolic assays is not present in the public scientific literature.

In Vitro Toxicity Screening in Non-Human Cell Cultures (e.g., HepG2, RPTEC)

No in vitro toxicity data for this compound in cell lines such as HepG2 or RPTEC has been made publicly available.

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 9-(prop-2-yn-1-yl)-9H-purin-6-amine, and a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique also allows for the estimation of the binding affinity, often expressed as a docking score or binding energy. For purine (B94841) derivatives, these studies are crucial for understanding their mechanism of action. For instance, docking experiments on similar purine-based compounds have been used to rationalize their selectivity for different protein isoforms, such as the human A3 adenosine (B11128) receptor. In the context of HSP90 inhibitors, docking helps to identify key interactions within the ATP-binding pocket that are essential for inhibitory activity.

A hypothetical docking study of this compound against a target like HSP90 would likely involve the interactions summarized in the table below.

| Interaction Type | Potential Interacting Residues in HSP90 | Contributing Moiety of the Compound |

| Hydrogen Bonding | Asp93, Leu107, Asn51 | Amine and purine nitrogens |

| Hydrophobic Interactions | Leu48, Val150, Phe138 | Purine ring system |

| Pi-Alkyl Interactions | Phe138 | Propargyl group |

Stability of Compound-Target Complexes

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. Stable binding is typically characterized by a low and converging RMSD value over the course of the simulation. While MD simulations have been applied to study the dynamics of various purine derivatives with their targets, specific simulation data for this compound is not currently published.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions.

Reactivity Predictions and Mechanistic Insights

Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. For this compound, the presence of the electron-rich purine ring and the reactive terminal alkyne of the propargyl group would be key features in such an analysis. These calculations can provide insights into how the compound might participate in chemical reactions, for example, the mechanism of covalent bond formation with a target protein.

Transition State Theory and Reaction Pathway Elucidation

Quantum chemical calculations are also pivotal in elucidating reaction mechanisms by identifying and characterizing the energies of transition states. For a compound like this compound, this could be applied to understand the energetics of its participation in click chemistry reactions or its metabolic pathways. However, published studies detailing transition state analysis for this specific molecule are not available.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are essential tools in modern drug discovery for identifying novel bioactive compounds from large chemical libraries.

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. While no specific pharmacophore models have been published that were developed using this compound as a template, it could theoretically be used as part of a set of active compounds to generate a ligand-based pharmacophore model. Such a model would likely include features like hydrogen bond donors and acceptors from the purine's amine group and ring nitrogens, and a hydrophobic feature representing the core structure.

This compound could also be identified as a "hit" in a virtual screening campaign where a library of compounds is computationally screened against a pharmacophore model of a particular drug target. Its inclusion in chemical libraries for screening suggests its potential as a scaffold for drug development.

Analytical Methodologies for Compound Characterization and Biological Assessment

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a comprehensive picture of the molecular framework of 9-(prop-2-yn-1-yl)-9H-purin-6-amine.

¹H NMR: In ¹H NMR spectra of this compound, characteristic signals confirm the presence of the purine (B94841) core and the propargyl substituent. Key proton signals are typically observed at specific chemical shifts (δ) in parts per million (ppm). For instance, the protons on the purine ring, H-2 and H-8, appear as singlets in the downfield region, with reported values around δ 8.42 and 8.29 ppm, respectively. rsc.org Another study reports similar peaks at δ 8.15 (H-2) and 7.85 ppm (H-8). The methylene (B1212753) protons (CH₂) of the propargyl group typically resonate as a singlet around δ 4.90 ppm. The terminal alkyne proton (C≡CH) is also a key indicator.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the purine ring and the propargyl group. Reported ¹³C NMR data shows signals for the purine carbons at approximately δ 154.4, 152.7, 147.6, 140.7, and 120.4 ppm. rsc.org The carbons of the propargyl group are also identifiable, with the methylene carbon (CH₂) appearing around δ 28.7 ppm and the alkyne carbons (C≡C) resonating at approximately δ 82.3 and 78.3 ppm. rsc.org

It is important to note that variations in reported NMR data can occur due to factors such as the solvent used and the presence of tautomers.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a molecular ion peak corresponding to its molecular weight is expected. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(prop-2-yn-1-ylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol, was found to be 306.1202, with the experimental value being 306.1193. rsc.org

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. rsc.org In the analysis of this compound, LC-MS can be used to confirm the presence of the compound and to assess its purity. chemicea.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often used to assess the purity of a sample and can provide some structural information. Purine derivatives typically exhibit characteristic UV absorption maxima. For instance, related purine compounds are often analyzed at wavelengths between 260 and 280 nm. The UV-Vis spectrum of a compound is influenced by its electronic structure and can be affected by the solvent used. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the amine group, the C-H bonds of the aromatic purine ring and the aliphatic propargyl group, the C≡C triple bond of the alkyne, and the C=N and C=C bonds within the purine ring system. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique employed for monitoring the progress of chemical reactions during the synthesis of this compound and its derivatives. mdpi.com This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. For instance, in the synthesis of related purine analogs, TLC is used with a silica (B1680970) gel 60 F254 plate to track the reaction's advancement. mdpi.com The separation of components on the TLC plate is visualized under UV light, providing a clear indication of the reaction's status.

Preparative Column Chromatography and Flash Chromatography

Following the synthesis of this compound and its analogs, purification is most commonly achieved through column chromatography. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities.

Preparative Column Chromatography: This method is widely used for the purification of various purine derivatives. For example, in the synthesis of 2- and 8-alkynyl-9-ethyladenines, the crude products are purified on a silica gel column. nih.gov The choice of eluent, a solvent or solvent mixture, is critical for achieving effective separation. Common solvent systems include chloroform/cyclohexane/methanol and dichloromethane (B109758)/methanol mixtures. nih.gov

Flash Chromatography: A faster version of column chromatography, flash chromatography, is also frequently employed. researchgate.net In the synthesis of related purine derivatives, crude products are purified by flash chromatography on silica gel using gradients of ethyl acetate (B1210297) in hexane (B92381) or heptane. researchgate.net This method is efficient for isolating chromatographically pure compounds. nih.gov For instance, the synthesis of 9-dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines utilizes flash chromatography for purification. researchgate.net

The following table summarizes typical solvent systems used in the chromatographic purification of purine derivatives.

| Compound Type | Chromatographic Method | Eluent System | Reference |

| 2- and 8-alkynyl-9-ethyladenines | Preparative Column Chromatography | CHCl₃-cC₆H₁₂-CH₃OH (88:10:2) | nih.gov |

| 2- and 8-alkynyl-9-ethyladenines | Preparative Column Chromatography | CH₂Cl₂-CH₃OH (99.5:0.5) | nih.gov |

| 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines | Flash Chromatography | 18 → 66% EtOAc in hexane | researchgate.net |

| N-Methyl-9-vinyl-9H-purin-6-amine derivatives | Flash Chromatography | Ethyl acetate/heptane gradient |

Biochemical and Cell-Based Assay Methodologies

To understand the biological activity of this compound and its derivatives, a variety of biochemical and cell-based assays are utilized. These assays provide insights into the compound's affinity for specific biological targets, its functional effects on cellular pathways, and its impact on cell health.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of compounds for specific receptors. These assays use a radiolabeled ligand that binds to the receptor of interest. A test compound's ability to displace the radioligand from the receptor is measured, providing an indication of its binding affinity.

In the study of purine derivatives, these assays are crucial for characterizing their interaction with adenosine (B11128) receptors. For example, the binding affinities of pyrido[2,1-f]purine-2,4-dione derivatives for the human adenosine A3 receptor are determined using radioligand binding assays with [³H]PSB-11. acs.org These experiments are typically performed on cell membranes, such as those from Chinese Hamster Ovary (CHO) cells stably expressing the target receptor. acs.orgnih.gov By testing the compound against a panel of different receptor subtypes, its selectivity can be established. acs.org

The following table outlines key parameters often determined in radioligand binding assays.

| Parameter | Description |

| Ki | The inhibition constant, which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |

| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |

| kon | The association rate constant, describing the rate at which the ligand binds to the receptor. |

| koff | The dissociation rate constant, describing the rate at which the ligand unbinds from the receptor. |

Functional Assays (e.g., cAMP Accumulation, Enzyme Activity)

Functional assays are employed to determine the biological effect of a compound after it binds to its target. These assays can measure changes in second messenger levels, such as cyclic AMP (cAMP), or the modulation of enzyme activity.

cAMP Accumulation Assays: Adenosine receptors, a common target for purine derivatives, are G protein-coupled receptors that can modulate the production of cAMP. nih.gov For instance, activation of A2A and A2B adenosine receptors leads to increased cAMP levels, while activation of A1 and A3 receptors causes a decrease. nih.gov Therefore, measuring changes in intracellular cAMP levels in response to a compound can reveal its functional activity as an agonist or antagonist.

Enzyme Activity Assays: The compound this compound and its derivatives have been investigated for their ability to inhibit enzymes like heat shock protein 90 (HSP90). Assays measuring the activity of such enzymes in the presence of the compound can quantify its inhibitory potency.

Cell Viability and Apoptosis Detection Assays in vitro

To assess the potential therapeutic effects of this compound, particularly in cancer research, its impact on cell viability and its ability to induce programmed cell death (apoptosis) are evaluated.

Apoptosis Detection Assays: Apoptosis is a key mechanism by which anti-cancer drugs eliminate tumor cells. Several methods are used to detect apoptosis: promega.comthermofisher.com

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays like the Caspase-Glo® assays measure the activity of specific caspases (e.g., caspase-3/7, -8, -9) to detect the initiation and execution of apoptosis. promega.com

Annexin V Binding: In early apoptosis, a lipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye to detect apoptotic cells. promega.com

DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks. promega.comthermofisher.com

The following table summarizes common apoptosis detection methods.

| Apoptotic Event | Assay Method | Detection Principle |

| Caspase Activation | Caspase Activity Assays (e.g., Caspase-Glo®) | Measurement of the activity of specific caspase enzymes. promega.com |

| Phosphatidylserine Exposure | Annexin V Staining | Binding of labeled Annexin V to exposed phosphatidylserine on the cell surface. promega.com |

| DNA Fragmentation | TUNEL Assay | Enzymatic labeling of the free 3'-OH ends of fragmented DNA. promega.comthermofisher.com |

In vivo Imaging Techniques (e.g., PET imaging in animal models)

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that can be used to visualize and quantify the distribution of a radiolabeled compound in a living animal. By labeling a derivative of this compound with a positron-emitting radionuclide, its biodistribution, target engagement, and pharmacokinetics can be studied in animal models of disease. This technique is particularly valuable for the development of new therapeutic and diagnostic agents. For instance, PET imaging has been used to evaluate novel pyrimidine (B1678525) derivatives for in vivo imaging applications. googleapis.com

Future Directions and Emerging Research Avenues

Development of Novel Purine (B94841) Analogs with Enhanced Specificity and Potency

The core structure of 9-(prop-2-yn-1-yl)-9H-purin-6-amine is a fertile ground for the synthesis of new purine analogs. Researchers are actively modifying this scaffold to enhance binding affinity and selectivity for specific biological targets. nih.gov A significant strategy involves the creation of derivatives to probe the structure-activity relationships (SAR) that govern their interactions with proteins like the heat shock protein 90 (Hsp90) family. nih.gov

One avenue of development is the synthesis of purine-based ligands that can selectively bind to unique allosteric sites on proteins, such as site 2 on Grp94, an endoplasmic reticulum Hsp90 paralog. nih.gov This selectivity is achieved by designing molecules that can adopt specific conformations, a feature not common to all purine-scaffold ligands. nih.gov Synthetic efforts focus on varying substituents on the C8-aryl ring, the linker between the purine core and other moieties, and modifications at the N9 position of the adenine (B156593) core. nih.gov

Another innovative approach is the metal-free cascade cyclization of N6-propargyl-adenines to create 1,N6-ethenoadenines. nih.govrsc.orgrsc.org This method is efficient and allows for a wide range of substrates, providing access to novel heterocyclic structures with potential applications in nucleic acid research due to their fluorescent properties. nih.govrsc.org The development of these analogs is driven by the need for compounds with improved therapeutic profiles and the ability to function as precise molecular probes. researchgate.net

Table 1: Examples of Synthetic Strategies for Novel Purine Analogs

| Starting Compound | Synthetic Approach | Resulting Analog Class | Potential Advantage |

|---|---|---|---|

| N6-propargyl-adenines | NIS mediated radical cascade reaction | 1,N6-ethenoadenines | Metal-free synthesis, fluorescent properties |

| 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine | Reaction with substituted phenols or thiols | C8-substituted purine analogs | Enhanced selectivity for Hsp90 paralogs |

| 6-chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine | 1,3-Dipolar cycloaddition | Isoxazole-containing purines | Novel heterocyclic systems for biological screening |

Exploration of Untapped Biological Targets and Signaling Pathways

While some biological targets of purine derivatives are known, such as Hsp90, the full spectrum of their interactions within the cell remains largely uncharted. researchgate.net Future research will focus on identifying and validating novel biological targets and the signaling pathways modulated by this compound and its analogs. The purine scaffold is a privileged structure in nature, forming the basis for key molecules like nucleosides and cofactors, suggesting that its synthetic analogs could interact with a wide array of proteins, including kinases, polymerases, and G proteins. researchgate.net

Derivatives of this compound are being investigated for a range of therapeutic properties, including antiviral, anticancer, and immunomodulatory effects. ontosight.ai For instance, studies have shown that certain purine derivatives exhibit anticancer activity by inhibiting Hsp90, which leads to the destabilization of oncogenic proteins and induces apoptosis in cancer cells. However, the precise mechanisms and the full range of pathways affected are still under investigation. The development of cytokinin-like compounds based on the N6-substituted adenine skeleton has also opened doors to novel antivirals against human enteroviruses. kuleuven.be The ongoing exploration of these compounds against a multitude of biological targets for which molecular probes are not yet available is a logical and promising direction. researchgate.net

Integration with Advanced Chemical Biology Techniques (e.g., Proteomics)

The propargyl group of this compound is a key feature that enables its integration with powerful chemical biology techniques. This alkyne functionality is particularly suited for "click chemistry," a set of rapid and reliable reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.aimdpi.com This allows for the easy attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to the purine scaffold. mdpi.comsci-hub.se

This "clickable" functionality is central to its use in activity-based protein profiling (ABPP), a powerful proteomic strategy for analyzing the functional state of enzymes in complex biological systems. mdpi.com Researchers can design photo-reactive and clickable affinity-based probes that are structural mimics of a parent compound. sci-hub.se These probes can be used in live cells to identify direct binding partners and potential off-targets of a drug candidate through proteome-wide profiling and quantitative mass spectrometry. sci-hub.senih.gov This approach provides crucial insights into a compound's mechanism of action and selectivity, guiding the development of more effective and less toxic therapeutics. mdpi.comsci-hub.se

Table 2: Chemical Biology Applications Enabled by the Propargyl Group

| Technique | Description | Role of Propargyl Group | Outcome |

|---|---|---|---|

| Click Chemistry | Rapid and specific reaction between an alkyne and an azide (B81097). | Serves as the alkyne handle for conjugation. | Covalent attachment of reporter molecules (biotin, fluorophores). |

| Activity-Based Protein Profiling (ABPP) | Use of reactive probes to label active enzymes in a proteome. | Incorporation into affinity-based probes as a "clickable" handle. | Identification of protein targets and off-targets. |

| In-situ Proteome Profiling | Analysis of protein interactions within a live cell environment. | Allows for the creation of cell-permeable probes for in-vivo labeling. | Mapping of subcellular localization and protein interaction networks. |

Applications as Biochemical Probes and Molecular Tools in Research

Beyond its therapeutic potential, this compound and its derivatives are valuable as biochemical probes and molecular tools to dissect biological processes. The ability to synthesize a variety of analogs allows for the creation of tool compounds with specific properties tailored for research applications. researchgate.net

For example, the fluorescent properties of 1,N6-ethenoadenines, synthesized from N6-propargyl-adenines, make them highly useful for studying the structure and function of nucleic acids. nih.govrsc.org When incorporated into oligonucleotides, their fluorescence emission can report on the surrounding environment, providing insights into nucleic acid dynamics and interactions. nih.govrsc.org Furthermore, the core compound serves as an instrumental building block for studying the interactions between purine derivatives and their target enzymes or receptors. By using "double-headed" nucleosides, where an additional nucleobase is attached via a linker, researchers can study complex nucleic acid structures like three-way junctions. beilstein-journals.org The versatility of the purine scaffold ensures that its derivatives will continue to be developed as essential tools for fundamental biological research. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing a propargyl group into purine derivatives like 9-(prop-2-yn-1-yl)-9H-purin-6-amine?

- Methodological Answer : The propargyl group (prop-2-yn-1-yl) is typically introduced via alkylation of the purine ring at the N9 position. A common approach involves reacting 6-chloropurine or its analogues with propargyl bromide or similar halides under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60–80°C). Reaction progress is monitored using TLC or HPLC, and purification is achieved via column chromatography. This method aligns with protocols used for structurally similar compounds like 9-(pent-4-yn-1-yl) derivatives .

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS . The propargyl group’s terminal proton resonates at δ ~2.5–3.0 ppm (¹H NMR), while the sp-hybridized carbons appear at δ ~70–80 ppm (¹³C NMR). HRMS provides molecular weight validation. X-ray crystallography may resolve tautomeric ambiguities, as seen in studies of analogous purines with alkyl substituents .

Q. What are the primary biological targets of propargyl-substituted purine derivatives?

- Methodological Answer : Propargyl-modified purines are explored for enzyme inhibition (e.g., kinases, methyltransferases) due to their structural mimicry of adenosine. Functionalization at the 6-amine and 9-propargyl positions enhances interaction with hydrophobic binding pockets. Initial screening often involves in vitro assays against cancer cell lines or purified enzymes, followed by SAR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in propargyl-substituted purine synthesis?

- Methodological Answer : Low yields may arise from competing side reactions (e.g., over-alkylation). Strategies include:

- Temperature control : Maintaining 60–70°C to balance reactivity and by-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

Post-reaction, HPLC or GC-MS identifies impurities, guiding iterative optimization .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodological Answer : Stability studies show that acidic conditions (pH < 5) protonate the N1/N7 positions, increasing hydrolysis risk. Neutral to slightly basic pH (7–9) stabilizes the compound. Thermal degradation is minimized below 80°C. Accelerated stability testing (40°C/75% RH) coupled with LC-MS monitors decomposition pathways, such as propargyl group oxidation .

Q. What experimental approaches resolve contradictions in reported biological activities of propargyl-purines?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, compound solubility). Systematic approaches include:

- Dose-response profiling : IC₅₀ comparisons across multiple cell lines.

- Solubility enhancement : Use of co-solvents (DMSO ≤ 0.1%) or nanoformulation.

- Target validation : CRISPR/Cas9 knockout of suspected targets to confirm mechanism .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to enzymes like CDK2 or DNMT1. QSAR models correlate substituent effects (e.g., propargyl length, electron-withdrawing groups) with activity. Free-energy perturbation (FEP) calculations refine predictions for synthesis prioritization .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting NMR data for tautomeric forms of this compound?

- Methodological Answer : Tautomerism (e.g., N7-H vs. N9-H) can distort NMR interpretations. Solutions include:

- Variable-temperature NMR : Observing chemical shift changes to identify tautomeric equilibria.

- Isotopic labeling : ¹⁵N labeling clarifies nitrogen environments.

- Crystallographic data : X-ray structures provide definitive assignments, as applied to related 9-alkylpurines .

Methodological Tables

| Key Parameter | Optimal Condition | Reference |

|---|---|---|

| Alkylation Temperature | 60–80°C | |

| Solvent for Synthesis | DMF with K₂CO₃ | |

| Stability (pH) | 7–9 (neutral-basic) | |

| Purity Assessment | HPLC (Retention time: 8–10 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.